molecular formula C13H21NO5 B8137367 1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate

Cat. No.: B8137367
M. Wt: 271.31 g/mol
InChI Key: BUQJBQBPROMKID-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H21NO5. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and oxo groups. This compound is used primarily in research and industrial applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group. This is followed by the introduction of the ethyl group through an alkylation reaction. The oxo group is then introduced via oxidation reactions. The final product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification processes to meet the demands of commercial applications .

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Tert-butyl 2-ethyl 6-oxopiperidine-1,2-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research and industrial applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 6-oxopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-7-6-8-10(15)14(9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQJBQBPROMKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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